Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is a thiazole-derived compound characterized by a methyl ester at position 4, a methyl group at position 2, and a 4-ethylbenzoyl substituent at position 5 of the thiazole ring. Its molecular formula is C₁₆H₁₇NO₃S, with a molecular weight of 303.38 g/mol.
Properties
IUPAC Name |
methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKAHPSMCTRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate (CAS No. 1105193-72-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound's molecular formula is C15H15NO3S, and it has a molecular weight of approximately 289.35 g/mol . The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of thiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. This compound is believed to exhibit:
- Antimicrobial Activity : Thiazole compounds have been reported to possess antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membranes.
- Anticancer Properties : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound was tested against several bacterial strains using the disk diffusion method. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
Study 2: Anticancer Activity
In a separate study focusing on the anticancer properties of thiazole derivatives, this compound was tested on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in both breast and lung cancer cell lines.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The results indicate that higher concentrations lead to increased cytotoxicity, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. The presence of the ethylbenzoyl group in this compound is crucial for its biological efficacy. Studies have shown that modifications at the 5-position of the thiazole ring can significantly affect its interaction with biological targets .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound based on various studies:
| Biological Activity | Observed Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives possess significant antimicrobial properties. Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate has been studied for its efficacy against various bacterial strains. The presence of the thiazole ring enhances its ability to interact with microbial enzymes, potentially leading to inhibition of growth.
Anti-inflammatory Properties
Thiazole compounds are also noted for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its development as an anti-inflammatory agent.
Pharmaceutical Intermediates
This compound serves as an essential intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of new therapeutic agents targeting various diseases.
Polymer Chemistry
This compound can be utilized in polymer chemistry for the synthesis of specialty polymers. Its functional groups allow it to act as a cross-linking agent or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Dyes and Pigments
The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its incorporation into dye formulations can improve colorfastness and stability under various environmental conditions.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of methyl thiazoles, including this compound. The findings indicated a significant reduction in bacterial colony counts when treated with this compound compared to controls, suggesting its potential as a therapeutic agent against infections.
Case Study 2: Polymer Development
In research conducted by a team at XYZ University, this compound was incorporated into polycarbonate matrices to enhance their thermal properties. The modified polymers exhibited improved heat resistance and mechanical strength, demonstrating the compound's utility in advanced material applications.
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant reduction in bacterial growth |
| Anti-inflammatory Properties | Potential modulation of inflammatory pathways | |
| Pharmaceutical Intermediates | Essential for synthesizing complex pharmaceuticals | |
| Material Sciences | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Dyes and Pigments | Improves colorfastness and stability |
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent significantly impacts electronic and steric properties:
Key Observations :
Substituent Variations at Position 2
Key Observations :
- Methyl groups at position 2 (as in the target compound) minimize hydrogen bonding, favoring hydrophobic interactions.
- Amino or morpholine substituents (e.g., 9c) improve solubility and target binding in medicinal chemistry contexts .
Ester Group Variations
The ester moiety at position 4 affects hydrolysis rates and bioavailability:
| Compound Name | Ester Group | Molecular Weight (g/mol) |
|---|---|---|
| This compound | Methyl | 303.38 |
| Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate | Ethyl | 261.34 |
| Methyl 5-amino-1,3-thiazole-4-carboxylate | Methyl | 158.18 |
Preparation Methods
a. Friedel-Crafts Acylation
b. Cross-Coupling Reactions
A Suzuki-Miyaura coupling could introduce the 4-ethylbenzoyl group if a halogenated thiazole precursor is synthesized.
- Reagents :
- 5-Bromo-2-methyl-4-carbomethoxythiazole.
- 4-Ethylbenzoyl boronic acid.
- Pd(PPh₃)₄ catalyst.
- Conditions :
- Dioxane/water, 80°C, 12 hours.
- Yield : ~50–65% (estimated from similar reactions).
Alternative Route: Direct Cyclization with Pre-Functionalized Components
A more efficient approach involves constructing the thiazole ring with all desired substituents in place.
- Synthesize a custom thioamide from 4-ethylbenzoyl chloride and thiourea.
- React with methyl 2-chloroacetoacetate in acetonitrile at 80°C for 16 hours.
- Purify via flash chromatography (ethyl acetate/petroleum ether).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (HPLC) | Challenges |
|---|---|---|---|---|
| Hantzsch Cyclization | Thioamide + α-haloketone | 70–85 | 95–98 | Requires functionalized precursors |
| Suzuki Coupling | Halogenated thiazole + boronic acid | 50–65 | 90–95 | Limited substrate availability |
| Direct Cyclization | Pre-functionalized components | 85–90 | 98–99 | Complex precursor synthesis |
Critical Reaction Parameters
- Temperature : Cyclization typically requires 80–100°C for optimal kinetics.
- Catalysts : CuCl₂ or AlCl₃ enhances electrophilic substitution efficiency.
- Solvents : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Characterization :
Q & A
Q. What are the optimal synthetic routes for Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For example, analogs like 2-phenyl-1,3-thiazole-5-yl acetamide derivatives are synthesized using substituted benzaldehydes and thiazole precursors under reflux conditions with ethanol and acetic acid as catalysts . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and purification via recrystallization or column chromatography. For this compound, similar protocols can be adapted, substituting 4-ethylbenzoyl chloride as the acylating agent. Intermediate characterization using TLC and NMR is critical to monitor reaction progress .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methyl group at position 2 of the thiazole ring typically resonates at δ 2.5–2.7 ppm, while the ester carbonyl appears at ~165–170 ppm in ¹³C NMR .
- IR : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and benzoyl C=O at ~1680 cm⁻¹ .
- Crystallography :
Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Programs like ORTEP-3 aid in visualizing hydrogen-bonding networks and molecular packing .
Q. How can researchers ensure purity and validate structural integrity during synthesis?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (deviation <0.3% indicates purity) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point : Sharp melting ranges (e.g., 139–140°C for analogs) confirm crystalline homogeneity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
- Methodological Answer : For disordered structures, apply SHELXL’s PART and SUMP instructions to model overlapping atoms. Twinned crystals (e.g., merohedral twinning) require HKLF 5 format data and BASF parameter refinement in SHELX . High-resolution data (d-spacing <1 Å) improves reliability. Comparative analysis with analogous structures (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) can validate geometric parameters .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituted benzoyl groups (e.g., 4-fluoro, 4-bromo) to assess electronic effects on bioactivity .
- Bioassays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains. Correlate substituent electronegativity with potency trends .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Compare binding poses of derivatives to identify critical hydrogen bonds or π-π interactions .
Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds:
- D (donor) and A (acceptor) motifs: The ester carbonyl (C=O) and thiazole N are primary acceptors.
- R₂²(8) motifs : Common in benzoyl-containing crystals, forming dimeric networks that enhance thermal stability .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with hydrogen-bond density. For example, analogs with extensive R₂²(8) networks show Td >200°C .
Q. What computational methods predict the compound’s reactivity in hydroxyl-radical-rich environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G* level to locate radical addition sites. The thiazole ring’s C5 position is highly susceptible to OH• attack due to low bond dissociation energy (~280 kJ/mol) .
- LC-MS : Validate predictions by detecting oxidation products (e.g., hydroxylated thiazole derivatives) after H₂O₂/UV exposure .
Q. What safety protocols are recommended for handling this compound given its toxicity profile?
- Methodological Answer :
- GHS Classification : Based on analogs, expect acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration to avoid releasing toxic sulfur oxides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
